molecular formula C16H19NO2S2 B2566670 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 2097898-80-9

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2566670
CAS No.: 2097898-80-9
M. Wt: 321.45
InChI Key: BJTIJOIGNUIMJO-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetically designed organic compound that features a hybrid structure incorporating two distinct thiophene rings and an oxan-4-yl (tetrahydropyran) moiety, linked through an acetamide functional group . This specific molecular architecture, particularly the presence of multiple thiophene units, is associated with significant potential in medicinal chemistry research. Thiophene-containing acetamides are frequently investigated for their diverse biological activities, which include antimicrobial and antioxidant properties, making them valuable scaffolds in the development of novel therapeutic agents . The incorporation of the oxane ring is known to enhance metabolic stability and influence the overall solubility profile of the molecule, which are critical parameters in drug discovery . Researchers are exploring this compound and its analogs as a versatile building block for constructing more complex molecules and as a core structure in the synthesis of libraries for high-throughput screening . Its balanced lipophilicity and hydrogen-bonding capacity, afforded by the acetamide bridge and heterocyclic components, suggest it could serve as a promising candidate for developing enzyme inhibitors or receptor modulators . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-16(14-4-2-10-21-14)12-5-7-19-8-6-12/h1-4,9-10,12,16H,5-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTIJOIGNUIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Thiophene ring introduction: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Amide bond formation: The final step involves coupling the oxane-thiophene intermediate with a thiophene acetic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalyst optimization: Using catalysts to improve reaction rates and selectivity.

    Purification techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The oxane ring may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide with structurally related compounds, emphasizing substituents, synthesis, physicochemical properties, and biological activities:

Compound Name Substituents/Features Synthesis Method Yield/MP Key Properties/Biological Activity Reference
This compound - Two thiophene rings
- Oxan-4-yl group
Likely via N-acylation of a thiophene-amine with activated acetic acid derivative Not reported Hypothesized enhanced solubility due to oxan-4-yl; potential CNS or antimicrobial activity (speculative)
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - 3-Cyano group on thiophene
- Monoclinic P21/c crystal structure
N-acylation of 2-aminothiophene-3-carbonitrile with activated acetic acid Not reported Structural rigidity confirmed via X-ray crystallography; possible electronic effects from cyano group
N-(4-Bromophenyl)-2-(2-thienyl)acetamide - 4-Bromophenyl substituent Standard acylation or coupling reactions Not reported Demonstrated antimycobacterial activity; halogen may enhance lipophilicity
N-(thiophen-2-ylmethyl)acetamide - Simple thiophene-methyl group Direct acylation of 2-(thiophen-2-yl)methylamine Not reported Lower molecular weight; baseline for comparing steric effects of complex substituents
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide - Thiazolo-pyridazine core
- 4-Chlorophenyl group
Multi-step synthesis involving thiourea and maleimide intermediates Not reported High structural complexity; likely targets enzyme active sites due to fused heterocycles
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide - Thioxo groups
- Chlorobenzylidene substituent
Condensation of thiazolidinone precursors with thioacylating agents 90% yield, MP 186–187°C High yield; thioxo groups may increase reactivity in redox or metal-binding processes

Key Observations:

Structural Complexity and Solubility :

  • The oxan-4-yl group in the target compound likely improves aqueous solubility compared to halogenated (e.g., 4-bromophenyl) or fully aromatic analogs . This contrasts with thioxoacetamide derivatives (e.g., compound 9 in ), where thioxo groups may enhance metal coordination but reduce solubility .

Synthetic Accessibility: The target compound’s synthesis would require N-acylation of a di-substituted amine, similar to N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

Biological Implications :

  • While N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibits antimycobacterial activity , the oxan-4-yl substituent could modulate bioavailability and target engagement. Thiazolo-pyridazine derivatives () suggest that fused heterocycles enhance bioactivity, but this comes at the cost of synthetic complexity .

Crystallographic Insights: The monoclinic P21/c structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide provides a benchmark for predicting the target compound’s solid-state behavior. The oxan-4-yl group may introduce conformational flexibility, affecting packing efficiency and melting points.

Biological Activity

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by the presence of an oxane ring and thiophene moieties, which are known to enhance its reactivity and biological interactions. Its molecular formula is C16H19NO2S2C_{16}H_{19}NO_2S_2, with a molecular weight of approximately 321.5 g/mol.

1. Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Research indicates that this compound can inhibit the activity of these enzymes, leading to altered drug metabolism pathways. The binding affinity to these enzymes is attributed to the thiophene rings, which facilitate strong interactions with the enzyme's active sites.

2. Antioxidant Properties

The compound exhibits significant antioxidant activity by modulating proteins involved in oxidative stress responses. This modulation enhances the activity of antioxidant enzymes, thereby contributing to cellular protection against oxidative damage. Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in various cell types, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

3. Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown that this compound induces apoptosis in prostate cancer cells (PC3) through mechanisms involving cell cycle arrest and apoptosis pathways. The results indicate that it selectively targets cancer cells while sparing normal cells, highlighting its potential for cancer therapy .

The biological activity of this compound can be summarized as follows:

MechanismDescription
Cytochrome P450 Inhibition Alters drug metabolism by inhibiting key metabolic enzymes.
Antioxidant Activity Reduces oxidative stress by enhancing antioxidant enzyme activity.
Induction of Apoptosis Triggers programmed cell death in cancer cells through specific signaling pathways.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound on prostate cancer cells, researchers found that treatment with this compound led to a significant decrease in cell viability at concentrations as low as 50 µM after 48 hours. Flow cytometry analysis revealed increased early and late apoptotic cell populations, indicating that the compound effectively induces apoptosis rather than necrosis .

Case Study 2: Oxidative Stress Modulation

Another study focused on the compound's role in modulating oxidative stress responses in neuronal cells exposed to neurotoxic agents. The results showed that pre-treatment with this compound significantly reduced ROS levels and improved cell survival rates compared to untreated controls.

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